

# Spectroscopic Profile of Dibenzofuran-2-carboxaldehyde: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Dibenzofuran-2-carboxaldehyde**

Cat. No.: **B1267318**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **Dibenzofuran-2-carboxaldehyde**, a key heterocyclic organic compound. This document presents detailed Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry, materials science, and organic synthesis.

## Core Spectroscopic Data

The structural elucidation of **Dibenzofuran-2-carboxaldehyde** is critically dependent on the analysis of its spectroscopic data. The following tables summarize the key quantitative data obtained from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and MS analyses.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

### $^1\text{H}$ NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
10.12	s	-	H-1' (CHO)
8.53	d	1.5	H-1
8.24	d	8.0	H-6
8.02	dd	8.5, 1.5	H-3
7.78	d	8.5	H-4
7.71	ddd	8.0, 7.5, 1.0	H-8
7.60	d	8.0	H-9
7.52	ddd	8.0, 7.5, 1.0	H-7

 **$^{13}\text{C}$  NMR Spectroscopic Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
192.1	C-1' (CHO)
157.0	C-9b
150.0	C-5a
134.5	C-2
129.5	C-8
128.9	C-4
127.8	C-1
125.0	C-6
123.6	C-7
122.0	C-9a
121.8	C-3
112.9	C-9

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Frequency ( $\text{cm}^{-1}$ )	Intensity	Assignment
3060	w	C-H stretch (aromatic)
2830, 2740	w	C-H stretch (aldehyde)
1695	s	C=O stretch (aldehyde)
1620, 1590, 1450	m	C=C stretch (aromatic)
1250	s	C-O-C stretch (ether)
890, 820	s	C-H bend (aromatic)

s = strong, m = medium, w = weak

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule.[\[1\]](#)

m/z	Relative Intensity (%)	Assignment
196	100	[M] <sup>+</sup> (Molecular ion)
195	95	[M-H] <sup>+</sup>
167	40	[M-CHO] <sup>+</sup>
139	55	[M-CHO-CO] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data presented above. Instrument-specific parameters may require optimization.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Dibenzofuran-2-carboxaldehyde** (5-10 mg) is prepared in a deuterated solvent (e.g.,  $\text{CDCl}_3$ , 0.5-0.7 mL) and transferred to an NMR tube.  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a spectrometer operating at a frequency of 400-600 MHz for  $^1\text{H}$  and 100-150 MHz for  $^{13}\text{C}$ . Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

## Infrared (IR) Spectroscopy

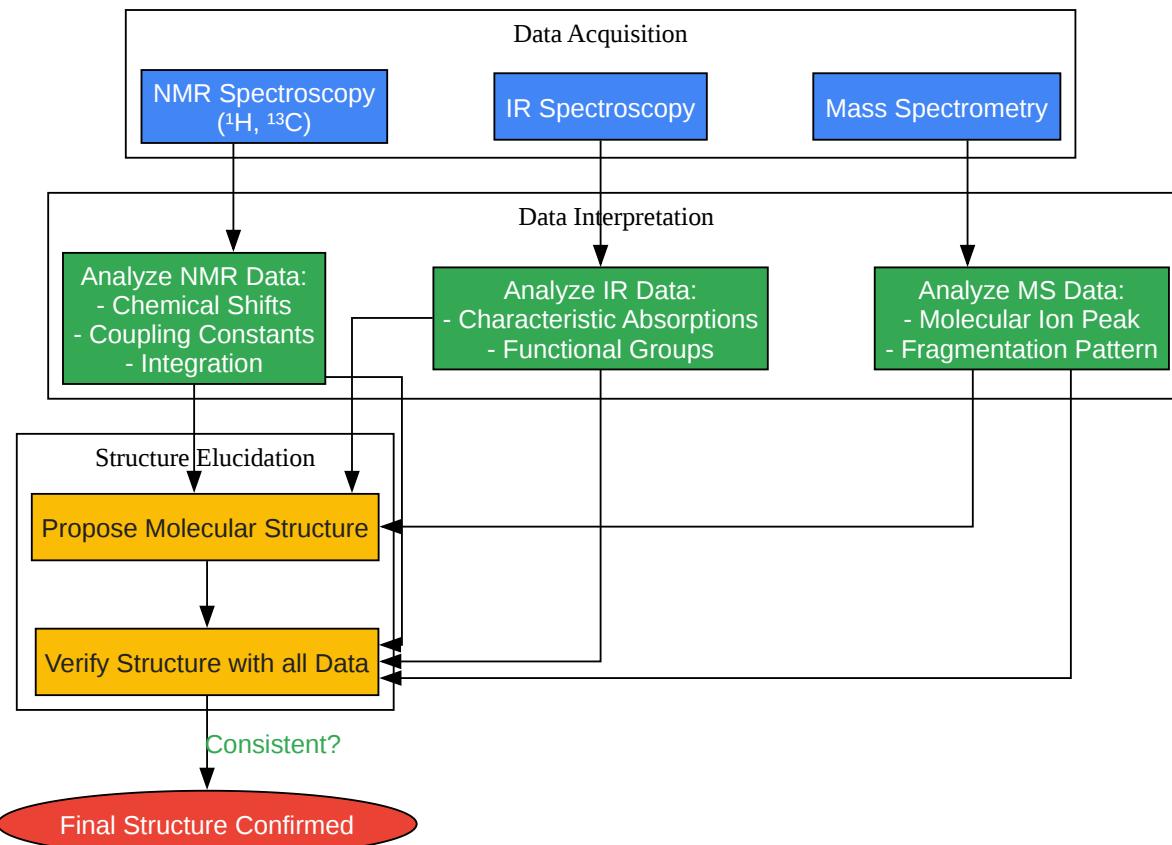
The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a thin film of the sample can be cast onto a salt plate (e.g., NaCl or KBr) from a solution. The spectrum is recorded over the range of 4000-400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Mass spectra are obtained using a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction. For electron ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

## Logical Workflow for Spectroscopic Analysis

The process of elucidating the structure of an organic molecule like **Dibenzofuran-2-carboxaldehyde** using spectroscopic data follows a logical progression. The following diagram illustrates this general workflow.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the structural elucidation of an organic compound using spectroscopic techniques.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [tandfonline.com \[tandfonline.com\]](https://tandfonline.com)
- To cite this document: BenchChem. [Spectroscopic Profile of Dibenzofuran-2-carboxaldehyde: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1267318#spectroscopic-data-of-dibenzofuran-2-carboxaldehyde-nmr-ir-ms>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)